ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound that has been studied for its potential antitumor activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that plays a significant role in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a furan ring, a 1,3,4-thiadiazole ring, and an ethyl acetate group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The compound has been evaluated for its in vitro antitumor activities against various human tumor cell lines . It has shown inhibitory effects, suggesting that it may interact with cellular components to inhibit tumor growth .Scientific Research Applications
Biological Activity and Antimicrobial Properties
- Ethyl derivatives of furan carboxylate exhibit significant biological activities, including cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as antibacterial properties against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
- Certain furan derivatives have been identified as potential inhibitors of glycosidases, with selectivity towards α-L-fucosidase and β-galactosidase, indicating their application in targeting specific enzyme activities (Moreno‐Vargas et al., 2003).
Synthesis and Structural Analysis
- Novel oxadiazole derivatives containing the furan ring, including ethyl naphtho[2,1-b]furan-2-carboxylate, demonstrate potential in synthesizing antibacterial and antifungal agents (Raol & Acharya, 2015).
- The crystallographic study of a similar compound, ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals insights into its molecular structure, potentially guiding the synthesis of related compounds (Karczmarzyk et al., 2012).
Antioxidant and Antitumor Activities
- Research indicates that some furan derivatives, such as those containing the 1,2,4-triazole unit, exhibit notable antioxidant and antitumor properties, suggesting their use in developing new anticancer therapies (Koparir, 2019).
Potential in Polymer Synthesis
- Furan derivatives, like 2,5-bis(hydroxymethyl)furan, have been used in enzymatic polymerization to create novel biobased polyesters, highlighting their utility in sustainable material synthesis (Jiang et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is SKOV-3 cells , a cell line derived from human ovarian cancer . The compound has shown significant inhibitory effects against these cells, suggesting a potential role in cancer treatment .
Mode of Action
The compound interacts with its target cells by inducing apoptosis , a form of programmed cell death . This is a common mechanism of action for many anticancer drugs, as it leads to the elimination of cancer cells without causing damage to surrounding healthy cells .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in SKOV-3 cells . This leads to a reduction in the number of viable cancer cells, thereby potentially inhibiting the progression of the disease .
Properties
IUPAC Name |
ethyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-3-20-11(18)8-22-13-16-15-10(17(13)2)7-14-12(19)9-5-4-6-21-9/h4-6H,3,7-8H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCWKUDTUWENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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